Dde-Lys(Fmoc)-OH
Description
Historical Context of Orthogonal Protecting Groups in Peptide Synthesis
The synthesis of peptides, which are chains of amino acids, requires a strategic approach to prevent unwanted side reactions. researchgate.net This is achieved through the use of protecting groups, which temporarily block reactive functional groups on the amino acids. rsc.orgwikipedia.org The concept of "orthogonality" in protecting groups, introduced by Barany and Merrifield in 1977, revolutionized peptide synthesis. rsc.org Orthogonal protecting groups can be removed under distinct chemical conditions without affecting each other, allowing for precise control over the synthetic process. rsc.orgwikipedia.org
Lysine (B10760008), with its two amino groups (the α-amino group involved in forming the peptide backbone and the ε-amino group on its side chain), presents a particular challenge in peptide synthesis. openaccesspub.org Both amino groups are nucleophilic and can react during peptide bond formation, necessitating the protection of the ε-amino group to ensure the correct peptide sequence is assembled. openaccesspub.org Early strategies often involved protecting groups that were removed under similar conditions, leading to potential complications. The development of orthogonal protecting groups for lysine was a critical advancement, enabling more complex and specific modifications of the lysine side chain. rsc.org
The introduction of the Fmoc group in 1970 by Carpino provided a base-labile protecting group for the α-amino group, offering a milder alternative to the acid-labile Boc group. nih.gov The Dde protecting group was later introduced as an orthogonal partner to Fmoc. The Dde group is stable to the basic conditions used to remove Fmoc (typically piperidine) and the acidic conditions used for final cleavage from the resin, but it can be selectively removed using hydrazine (B178648). sigmaaldrich.combachem.comglpbio.com This orthogonality is the key to the utility of Dde-protected lysine derivatives. glpbio.com The combination of Dde and Fmoc on a single lysine building block, as in Dde-Lys(Fmoc)-OH, provides a powerful tool for site-specific modifications. sigmaaldrich.com
Evolution of Lysine Protecting Group Strategies
Significance of this compound in Advanced Synthetic Methodologies
The unique properties of this compound have made it an indispensable reagent in the synthesis of peptides with intricate structures and functionalities.
The ability to selectively deprotect the ε-amino group of a lysine residue within a growing peptide chain opens up a world of possibilities for creating complex peptide architectures. vulcanchem.com After incorporating this compound into a peptide, the Fmoc group on the side chain can be removed with piperidine (B6355638), allowing for the attachment of another molecule or peptide chain at that specific site. sigmaaldrich.comsigmaaldrich-jp.com Subsequently, the Dde group on the alpha-amino can be removed with hydrazine to continue the main peptide chain elongation. sigmaaldrich.com This strategy is instrumental in the synthesis of:
Branched peptides: Where peptide chains are grown from the side chain of a lysine residue. bachem.comsigmaaldrich.com
Cyclic peptides: Where the peptide is cyclized through the lysine side chain. sigmaaldrich.compeptide.com
Template-assembled synthetic proteins (TASP): Where multiple peptide chains are attached to a central scaffold. vulcanchem.com
The selective deprotection of the lysine side chain also facilitates the site-specific attachment of various labels and functional moieties, a process known as bioconjugation. This is crucial for a wide range of applications in chemical biology and diagnostics. chempep.com By using this compound, researchers can precisely install:
Fluorescent dyes: For tracking the localization and interactions of peptides within cells.
Biotin (B1667282): For affinity purification and detection of peptides. chempep.comresearchgate.net
Polyethylene (B3416737) glycol (PEG) chains: To improve the solubility and pharmacokinetic properties of therapeutic peptides. chempep.com
Other bioactive molecules: Such as drugs or targeting ligands, to create highly specific therapeutic agents.
A study highlighted a strategy for synthesizing biotin-labeled peptides using Fmoc-Lys(Dde)-OH, which can also be adapted for other labels like fluorescein (B123965) and dansyl groups. researchgate.net
Facilitating Complex Peptide Architectures
Scope and Research Focus for this compound Applications
Current research continues to explore and expand the applications of this compound. The focus remains on leveraging its unique orthogonal protection scheme to create novel and functional biomolecules. Areas of active investigation include the development of more complex and multi-functional peptide-based drugs, the design of sophisticated molecular probes for studying biological processes, and the construction of novel biomaterials with tailored properties. vulcanchem.comnih.gov The versatility of this compound ensures its continued importance as a fundamental building block in the ever-evolving field of peptide science.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S)-6-(9H-fluoren-9-ylmethoxycarbonylamino)-2-[1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)ethylideneamino]hexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H36N2O6/c1-19(28-26(34)16-31(2,3)17-27(28)35)33-25(29(36)37)14-8-9-15-32-30(38)39-18-24-22-12-6-4-10-20(22)21-11-5-7-13-23(21)24/h4-7,10-13,24-25,34H,8-9,14-18H2,1-3H3,(H,32,38)(H,36,37)/t25-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJGADLBSAXYSSH-VWLOTQADSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NC(CCCCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O)C4=C(CC(CC4=O)(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=N[C@@H](CCCCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O)C4=C(CC(CC4=O)(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H36N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80679793 | |
| Record name | N~2~-[1-(4,4-Dimethyl-2,6-dioxocyclohexylidene)ethyl]-N~6~-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-lysine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80679793 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
532.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
156648-40-7 | |
| Record name | N~2~-[1-(4,4-Dimethyl-2,6-dioxocyclohexylidene)ethyl]-N~6~-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-lysine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80679793 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | L-Lysine, N2-[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl]-N6-[(9H-fluoren-9-ylmethoxy)carbonyl]- | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Chemical Synthesis Methodologies for Dde Lys Fmoc Oh
Synthetic Routes for Dde-Lys(Fmoc)-OH
The primary synthetic route to Fmoc-Lys(Dde)-OH involves a multi-step process starting from a suitably protected lysine (B10760008) derivative. A common approach begins with Fmoc-Lys(Boc)-OH. chemicalbook.com The tert-butoxycarbonyl (Boc) group on the side chain is first removed using a strong acid, typically 4 M HCl in dioxane, at room temperature for about two hours. chemicalbook.com After removal of the solvent, the resulting intermediate is dissolved in a solvent like ethanol. chemicalbook.com The Dde protecting group is then introduced by reacting the deprotected lysine side chain with 2-acetyldimedone in the presence of a base such as N,N-diisopropylethylamine (DIPEA). chemicalbook.com This reaction mixture is typically refluxed for an extended period, for instance, 17 hours, to ensure complete reaction. chemicalbook.com
Following the reaction, a standard workup procedure is employed. The solvent is removed under reduced pressure, and the residue is redissolved in an organic solvent like ethyl acetate (B1210297). chemicalbook.com This solution is then washed with aqueous acid (e.g., 1 M HCl) and brine to remove any remaining base and water-soluble impurities. chemicalbook.com After drying over a desiccant such as sodium sulfate (B86663) and filtering, the final product is concentrated. chemicalbook.com
Key Reagents and Reaction Conditions
The synthesis of Fmoc-Lys(Dde)-OH relies on a set of specific reagents and carefully controlled reaction conditions to ensure the desired product is obtained with high purity.
| Step | Key Reagents | Reaction Conditions | Purpose |
| Boc Deprotection | Fmoc-Lys(Boc)-OH, 4 M HCl in dioxane | Room temperature, 2 hours | To remove the Boc protecting group from the lysine side chain. chemicalbook.com |
| Dde Protection | 2-Acetyldimedone, N,N-Diisopropylethylamine (DIPEA), Ethanol (EtOH) | Reflux, 17 hours | To introduce the Dde protecting group onto the lysine side chain. chemicalbook.com |
| Workup | Ethyl acetate (AcOEt), 1 M HCl, Brine, Sodium sulfate (Na2SO4) | Room temperature | To purify the product by removing unreacted reagents and byproducts. chemicalbook.com |
| Purification | Silica gel column chromatography (0.5%-3% MeOH/DCM) | N/A | To isolate the pure Fmoc-Lys(Dde)-OH. chemicalbook.com |
The Dde protecting group is chosen for its orthogonality with the Fmoc group and acid-labile side-chain protecting groups. researchgate.net The Dde group is stable to the basic conditions used for Fmoc removal (e.g., piperidine) and the acidic conditions for cleavage from the resin (e.g., trifluoroacetic acid - TFA). iris-biotech.deiris-biotech.de It can be selectively removed using a solution of 2% hydrazine (B178648) in dimethylformamide (DMF). bachem.compeptide.com Alternatively, a mixture of hydroxylamine (B1172632) hydrochloride and imidazole (B134444) in N-methylpyrrolidone (NMP) can be used for Dde removal, which has the advantage of not affecting the Fmoc group. researchgate.netpeptide.com
Optimization of Synthetic Yields and Purity
Achieving high yields and purity in the synthesis of Fmoc-Lys(Dde)-OH is paramount for its successful application in peptide synthesis. The initial synthesis described yields the product in approximately 41% after purification. chemicalbook.com Optimization strategies focus on several aspects of the synthesis and purification process.
Purification is a critical step for ensuring the high purity of the final product. Silica gel column chromatography is a common method used to separate the desired product from unreacted starting materials and side products. chemicalbook.com The choice of eluent system, such as a gradient of methanol (B129727) in dichloromethane (B109758) (MeOH/DCM), is crucial for effective separation. chemicalbook.com
Further purification and quality control are often assessed by techniques like High-Performance Liquid Chromatography (HPLC), which can confirm the purity to be ≥98%. haihangchem.comomizzur.comavantorsciences.com The purity of the final product is essential to avoid the introduction of impurities into the peptide sequence during SPPS, which could lead to failed syntheses or difficult-to-purify final peptides. kilobio.com
Stereochemical Considerations in this compound Synthesis
The stereochemistry of amino acid derivatives is a critical factor in peptide synthesis, as the biological activity of peptides is highly dependent on their three-dimensional structure.
Chiral Purity and Enantioselectivity
Fmoc-Lys(Dde)-OH is a chiral molecule, and it is essential to use the correct enantiomer (L-form for natural peptides) and maintain its chiral purity throughout the synthesis. The starting material, Fmoc-L-Lys(Boc)-OH, sets the initial stereochemistry. chempep.com The reaction conditions for Boc deprotection and subsequent Dde protection are generally not harsh enough to cause significant racemization.
The enantiomeric purity of the final product is a key quality parameter. Suppliers of Fmoc-L-Lys(Dde)-OH often specify a high enantiomeric purity, for instance, a minimum of 99.7% or 99.9%. iris-biotech.deiris-biotech.de Chiral HPLC is a technique used to separate and quantify the different enantiomers of a chiral compound. researchgate.net For example, in a racemic mixture of Fmoc-Lys(Dde)-OH, the L- and D-enantiomers can be separated with distinct retention times. researchgate.net
Impact of Isomeric Purity on Peptide Synthesis
The use of chirally pure Fmoc-Lys(Dde)-OH is crucial for the synthesis of well-defined peptides. The presence of the D-enantiomer as an impurity will lead to the incorporation of D-lysine into the peptide chain. This can have significant consequences for the final peptide's structure, function, and immunological properties. Diastereomeric peptides (peptides differing in the stereochemistry at one or more amino acid residues) can have different conformations, receptor binding affinities, and enzymatic stabilities.
Furthermore, the Dde protecting group itself can sometimes pose challenges. Although generally stable, the Dde group has been reported to migrate to other free amino groups under certain conditions, a phenomenon known as "scrambling". iris-biotech.de This can lead to the unintended protection of other lysine residues or even the N-terminus of the peptide. iris-biotech.de While the more sterically hindered ivDde group was developed to mitigate this issue, the choice of protecting group depends on the specific peptide sequence and synthesis conditions. iris-biotech.de
Analytical Characterization Techniques for this compound
A comprehensive suite of analytical techniques is employed to confirm the identity, purity, and structural integrity of synthesized Fmoc-Lys(Dde)-OH.
| Technique | Purpose | Typical Findings |
| High-Performance Liquid Chromatography (HPLC) | To assess purity and separate impurities. kilobio.com | Purity levels are often reported to be ≥98% or higher. haihangchem.comomizzur.comavantorsciences.commedchemexpress.com Chiral HPLC can determine enantiomeric purity. researchgate.net |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | To confirm the chemical structure. kilobio.com | ¹H NMR spectra provide characteristic signals for the Fmoc, Dde, and lysine protons, confirming the correct structure. chemicalbook.com |
| Mass Spectrometry (MS) | To determine the molecular weight and confirm the identity. kilobio.com | High-resolution mass spectrometry (HR-MS) can provide an accurate mass measurement, which should match the calculated molecular weight of C₃₁H₃₆N₂O₆ (532.63 g/mol ). chemicalbook.compeptide.comhaihangchem.comomizzur.com |
| Melting Point Analysis | To assess purity. kilobio.com | A sharp melting point range, for example, 127.2-128.4°C or 130.0-134.0°C, is indicative of a pure compound. omizzur.comavantorsciences.com |
| Infrared (IR) Spectroscopy | To identify functional groups and confirm the structure. haihangchem.com | The IR spectrum will show characteristic absorption bands for the various functional groups present in the molecule. |
| Specific Rotation | To confirm the enantiomeric form. | A specific rotation value, such as -5.2° (c=1.2 in DMF), is characteristic of the L-enantiomer. haihangchem.comomizzur.com |
These analytical methods, when used in combination, provide a robust characterization of Fmoc-Lys(Dde)-OH, ensuring its suitability for use in the demanding application of solid-phase peptide synthesis.
Orthogonal Protecting Group Chemistry of Dde and Fmoc on Lysine Residues
Principles of Orthogonal Protection in Peptide Synthesis
Orthogonal protection is a fundamental concept in chemical synthesis, enabling the selective removal of one protecting group in the presence of others by using specific, non-interfering chemical conditions. researchgate.netthieme-connect.de In the context of Dde-Lys(Fmoc)-OH, the Dde and Fmoc groups are considered an orthogonal pair because their cleavage is achieved through entirely different reaction mechanisms, allowing for precise, sequential deprotection. researchgate.netrsc.org
The chemical orthogonality of Dde and Fmoc is rooted in their unique deprotection pathways.
The Fmoc group is base-labile and is typically removed via a β-elimination mechanism. thieme-connect.de This is commonly achieved using a secondary amine base, such as 20-50% piperidine (B6355638) in a solvent like N,N-dimethylformamide (DMF). nih.gov The base abstracts the acidic proton on the fluorene (B118485) ring system, initiating the elimination of dibenzofulvene and the formation of an unstable carbamate (B1207046) intermediate, which subsequently decarboxylates to liberate the free amine. thieme-connect.de
Conversely, the Dde group is cleaved under hydrazinolytic conditions. peptide.combachem.com It is stable to the basic conditions required for Fmoc removal and the acidic conditions (e.g., trifluoroacetic acid, TFA) used for Boc-group removal and final peptide cleavage from the resin. iris-biotech.de The cleavage mechanism involves a nucleophilic attack by hydrazine (B178648) on the enamine system of the Dde group. researchgate.netresearchgate.net This leads to a cyclization-elimination reaction that releases the protected amine and forms a stable, chromophoric pyrazole (B372694) byproduct. sigmaaldrich-jp.com
The differing cleavage conditions for Dde and Fmoc allow for sophisticated, multi-step synthetic strategies on a solid support. peptide.com The use of this compound is particularly advantageous for accomplishing side-chain modifications during peptide chain extension. sigmaaldrich-jp.com
A typical sequence involves:
Incorporation of this compound into the growing peptide chain.
Selective removal of the side-chain Fmoc group using standard piperidine/DMF treatment. sigmaaldrich-jp.com
Modification of the newly freed lysine (B10760008) ε-amino group (e.g., attachment of a reporter label, branching, or other moieties).
Removal of the α-amino Dde group with hydrazine to allow for the continuation of peptide chain elongation in the N-to-C direction. sigmaaldrich-jp.com
Alternatively, for post-assembly modification, the isomeric building block, Fmoc-Lys(Dde)-OH, is used. rsc.orglifetein.com In this strategy, the entire peptide is synthesized first. To prevent premature deprotection of the N-terminal Fmoc group during Dde cleavage, the N-terminus is typically protected with a Boc group. peptide.com Subsequently, the side-chain Dde group is selectively removed with hydrazine, exposing the ε-amino group for specific modification, such as cyclization or the introduction of labels. peptide.combachem.comrsc.org For complete orthogonality without the need for N-terminal Boc protection, a solution of hydroxylamine (B1172632) hydrochloride and imidazole (B134444) in N-methylpyrrolidone (NMP) can be used to remove the Dde group without affecting the Fmoc group. researchgate.netpeptide.com
| Protecting Group | Standard Cleavage Reagent | Mechanism | Stability |
|---|---|---|---|
| Fmoc | 20% Piperidine in DMF | β-elimination | Stable to hydrazine (partially labile), stable to acid (TFA) |
| Dde | 2% Hydrazine in DMF | Hydrazinolysis (Michael Addition-Elimination) | Stable to piperidine, stable to acid (TFA) |
Distinct Cleavage Mechanisms of Dde and Fmoc
Deprotection Kinetics and Efficiency of Dde and Fmoc
The efficiency and speed of deprotection are critical for the success of SPPS. While Fmoc removal is a well-optimized and rapid process, the cleavage of Dde requires specific conditions to ensure completeness without inducing side reactions.
The standard protocol for Dde removal involves treating the peptide-resin with a solution of hydrazine in DMF. peptide.comresearchgate.net This reaction is generally efficient, with cleavage often complete within minutes. researchgate.netrsc.org The formation of the indazole byproduct, which absorbs strongly around 290 nm, allows for spectrophotometric monitoring of the reaction's progress, similar to the monitoring of Fmoc removal. peptide.com
The rate and completeness of Dde cleavage are influenced by reagent concentration and the choice of solvent.
Concentration: A 2% solution of hydrazine hydrate (B1144303) or hydrazine monohydrate in DMF is the most commonly employed condition for Dde removal on solid support. rsc.orgrsc.orgscientificlabs.ie This concentration provides a balance between efficient cleavage and minimizing potential side reactions. peptide.com Treatment is often performed in several short cycles (e.g., 2-4 treatments of 3-10 minutes each). rsc.orgpeptide.comgoogle.com While higher concentrations of up to 10% hydrazine have been used, particularly for the more sterically hindered ivDde group, they increase the risk of undesired side reactions such as peptide backbone cleavage at glycine (B1666218) residues. peptide.com In solution-phase synthesis, the reaction can be extremely rapid, often completing within 10 minutes at a peptide concentration of 500 µM. researchgate.net
Solvent: DMF is the standard solvent for on-resin Dde deprotection due to its excellent resin-swelling properties and ability to dissolve reagents. researchgate.net For applications where DMF is undesirable, such as in solution-phase deprotection of biomolecules, alternative organic solvents like methanol (B129727) (MeOH), dichloromethane (B109758) (DCM), and acetonitrile (B52724) have been successfully used. researchgate.netresearchgate.net The choice of solvent depends on the solubility of the protected peptide. researchgate.net Cleavage in aqueous buffer systems has also been reported, highlighting the versatility of the Dde group. nih.gov
The Dde group's utility stems from its high degree of compatibility with the protecting groups commonly used in Fmoc-based SPPS.
Acid-Labile Groups: Dde is completely stable to the strongly acidic conditions of TFA treatment, which is used for the final cleavage of the peptide from the resin and the removal of acid-labile side-chain protecting groups like tert-butyl (tBu), tert-butyloxycarbonyl (Boc), trityl (Trt), and 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf). peptide.comcreative-peptides.com
Base-Labile Fmoc Group: Dde is generally stable to the piperidine solutions used for Fmoc removal. iris-biotech.de However, prolonged exposure or certain sequences can lead to partial loss of the Dde group or migration to an unprotected lysine side chain. nih.gov This side reaction is accelerated by piperidine and can be minimized by using 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) for Fmoc cleavage instead. nih.govscientificlabs.ie
Hydrazine-Labile Groups: The primary compatibility issue is that hydrazine also cleaves the Fmoc group. peptide.com Therefore, if selective Dde removal is desired without affecting an N-terminal Fmoc group, the N-terminus must first be protected with a group stable to hydrazine, such as Boc. peptide.com
Allyl-Based Groups: When working with allyl-based protecting groups (e.g., Aloc), a scavenger such as allyl alcohol should be added to the hydrazine deprotection solution to prevent the unwanted reduction of the allyl group. sigmaaldrich.comscientificlabs.ie
| Reagent/Condition | Protecting Group Affected | Dde Group Stability | Notes |
|---|---|---|---|
| 20% Piperidine/DMF | Fmoc | Stable | Generally stable, but migration or minor loss can occur with prolonged exposure. nih.gov |
| TFA/Scavengers | Boc, tBu, Trt, Pbf, Resin Linker | Stable | Fully compatible with final cleavage and global deprotection cocktails. peptide.com |
| 2% Hydrazine/DMF | Dde, Fmoc | Labile (Cleaved) | N-terminal Fmoc group must be protected (e.g., with Boc) if it is to be retained. peptide.com |
| Hydroxylamine/Imidazole/NMP | Dde | Labile (Cleaved) | Provides true orthogonality with Fmoc group. researchgate.netpeptide.com |
| Pd(0)/Scavenger | Aloc | Stable | Compatible with Aloc deprotection conditions. |
Concentration and Solvent Effects on Dde Removal
Piperidine-Mediated Cleavage of Fmoc
The removal of the Fmoc group is a critical step in Fmoc-based SPPS, and it is typically achieved by treatment with a secondary amine base, most commonly piperidine. chempep.comresearchgate.netiris-biotech.de The mechanism involves a β-elimination reaction. The base abstracts the acidic proton on the β-carbon of the fluorene ring system, leading to the formation of a dibenzofulvene (DBF) intermediate and the release of the free amine. chempep.comresearchgate.net Piperidine then acts as a scavenger, reacting with the highly reactive DBF to form a stable adduct. researchgate.netspringernature.com
Standard conditions for Fmoc deprotection typically involve treating the peptide-resin with a 20-50% solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF) or N-methylpyrrolidone (NMP). researchgate.netspringernature.com The reaction is usually rapid, often completed within minutes. chempep.com
Table 1: Representative Conditions for Piperidine-Mediated Fmoc Cleavage
| Reagent Composition | Solvent | Time | Reference(s) |
| 20% Piperidine | DMF | 10 min | researchgate.netspringernature.com |
| 30% Piperidine | DMF | 10 min | researchgate.netspringernature.com |
| 50% Piperidine | DMF | < 5 min | researchgate.net |
| 23% Piperidine | NMP | 10 min | researchgate.net |
This table presents a selection of commonly used conditions and is not exhaustive. Reaction times and efficiencies can vary depending on the peptide sequence and synthesis conditions.
While the Dde group is generally stable to piperidine treatment, certain side reactions can occur, compromising the integrity of the peptide. One of the primary concerns is Dde migration. capes.gov.brnih.gov This can happen when an unprotected ε-amino group of a lysine residue attacks the Dde group of another lysine, leading to a scrambling of the protecting group's position. capes.gov.brnih.govresearchgate.net This migration can be accelerated by the presence of piperidine. capes.gov.brnih.gov
Partial loss of the Dde group has also been observed, particularly during the synthesis of long peptide sequences that require numerous Fmoc deprotection cycles. To minimize these side reactions, it is crucial to use the mildest effective conditions for Fmoc removal and to ensure complete and rapid reactions. The use of the more sterically hindered 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)isovaleryl (ivDde) group can also mitigate these issues due to its increased stability. peptide.com
Optimized Conditions for Fmoc Removal
Hydroxylamine/Imidazole for Selective Dde Deprotection
A significant advancement in the orthogonal Dde/Fmoc strategy was the development of deprotection conditions that are fully compatible with the Fmoc group. nih.govsoton.ac.uk While hydrazine is traditionally used to remove the Dde group, it can also cleave the Fmoc group. peptide.com A solution of hydroxylamine hydrochloride and imidazole in NMP has been shown to selectively remove the Dde group without affecting the Fmoc group. peptide.comvulcanchem.com
The use of hydroxylamine/imidazole provides a truly orthogonal system, allowing for the selective deprotection of the Dde-protected lysine side chain while the N-terminal Fmoc group remains intact. nih.govsoton.ac.ukresearchgate.net This is particularly advantageous for on-resin side-chain modifications. peptide.comvulcanchem.com
Table 2: Reagents for Selective Dde Deprotection
| Reagent | Conditions | Selectivity | Reference(s) |
| 2% Hydrazine in DMF | Room Temperature, 5-10 min | Removes both Dde and Fmoc | vulcanchem.com |
| Hydroxylamine hydrochloride/imidazole in NMP | Room Temperature | Selective for Dde, preserves Fmoc | peptide.comvulcanchem.com |
The enhanced orthogonality offered by the hydroxylamine/imidazole system is highly beneficial in several synthetic scenarios:
On-resin cyclization: The ε-amino group of lysine can be deprotected for cyclization with the N-terminus or another side chain.
Branched peptides: A second peptide chain can be synthesized on the deprotected lysine side chain. explorationpub.com
Site-specific labeling: Fluorescent dyes, biotin (B1667282), or other moieties can be attached to a specific lysine residue. peptide.com
Enhanced Orthogonality with Fmoc
Potential Side Reactions and Mitigation Strategies
Beyond Dde migration, other side reactions can occur during the synthesis of peptides containing this compound. Aspartimide formation is a common side reaction in Fmoc-based SPPS, particularly at Asp-Gly or Asp-Asn sequences, and can be promoted by the basic conditions of Fmoc deprotection. iris-biotech.deiris-biotech.de This can lead to racemization and the formation of β-peptides. iris-biotech.de Using bulkier protecting groups on the aspartate side chain can help minimize this issue. iris-biotech.de
Another potential side reaction is the formation of piperidinyl-alanine, which can occur with C-terminal cysteine residues. iris-biotech.de Incomplete Fmoc deprotection can also lead to deletion sequences. iris-biotech.deiris-biotech.de Extending the deprotection time or adding a stronger, non-nucleophilic base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) can help drive the reaction to completion. iris-biotech.de
Table 3: Common Side Reactions and Mitigation
| Side Reaction | Description | Mitigation Strategy | Reference(s) |
| Dde Migration | Transfer of the Dde group between amine functionalities. | Use of ivDde; optimized Fmoc deprotection conditions. | capes.gov.brnih.gov |
| Aspartimide Formation | Cyclization of aspartate residues leading to racemization and chain cleavage. | Use of bulky side-chain protecting groups for Asp. | iris-biotech.deiris-biotech.de |
| Piperidinyl-alanine Formation | Addition of piperidine to dehydroalanine (B155165) formed from C-terminal cysteine. | Use of trityl protection for the cysteine thiol group. | iris-biotech.de |
| Incomplete Fmoc Deprotection | Failure to completely remove the Fmoc group, leading to deletion sequences. | Extend reaction time; add DBU to the deprotection solution. | iris-biotech.deiris-biotech.de |
Dde Migration Phenomena and Prevention
The 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde) group is a crucial amine protecting group in solid-phase peptide synthesis (SPPS), valued for its orthogonality with the widely used Fmoc and Boc protecting groups. peptide.com Its stability towards trifluoroacetic acid (TFA) and piperidine, combined with its selective removal by hydrazine, allows for complex peptide modifications like side-chain branching and cyclization. sigmaaldrich-jp.com However, the stability of the Dde group is not absolute, and it is known to be susceptible to migration, a side reaction that can lead to scrambling of its position within a peptide sequence.
This migration phenomenon typically occurs when a lysine residue with a free ε-amino group is present in the peptide chain. nih.govcapes.gov.br The unprotected ε-NH2 group of one lysine can nucleophilically attack and acquire the Dde group from another Dde-protected amine, which can be the ε-amino group of another lysine or an α-amino group. nih.govcapes.gov.br This transfer can happen both as an intramolecular reaction within the same peptide chain and as an intermolecular reaction between adjacent peptides on the resin bead. nih.govcapes.gov.br The migration is particularly noted during the piperidine treatment used for Fmoc group removal and the subsequent washing steps. nih.govcapes.gov.br The presence of piperidine accelerates this side reaction, likely through the formation of an unstable piperidine-Dde adduct. nih.govcapes.gov.br Migration has also been observed in neat dimethylformamide (DMF) via a direct nucleophilic attack mechanism. nih.govcapes.gov.br During the synthesis of long peptides, partial loss of the Dde group has also been reported.
Several strategies have been developed to mitigate or prevent Dde migration. One common approach is to replace the Dde group with the more sterically hindered 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)isovaleryl (ivDde) group. iris-biotech.de The increased steric bulk of ivDde significantly reduces its tendency to migrate during piperidine treatment, although its removal can sometimes be more difficult. iris-biotech.de Another effective prevention method involves modifying the Fmoc deprotection conditions. Using 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) at a concentration of 2% for a short duration (e.g., 3 x 3 minutes) for Fmoc cleavage can successfully prevent Dde migration. nih.govcapes.gov.br
Table 1: Summary of Dde Migration and Prevention Strategies
| Phenomenon | Conditions / Mechanism | Prevention Method | Key Findings & Citations |
|---|---|---|---|
| Dde Migration | Occurs during piperidine-mediated Fmoc deprotection or in neat DMF. nih.govcapes.gov.br | Use of sterically hindered ivDde group. | The ivDde group is more robust and generally does not migrate, though complete removal can be challenging in some sequences. iris-biotech.de |
| An unprotected lysine ε-NH2 group acts as a nucleophile. nih.govcapes.gov.br | Modify Fmoc deprotection conditions. | Replacing piperidine with 2% 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) for a short reaction time prevents migration. nih.govcapes.gov.br | |
| Can be an intra- or intermolecular process. sigmaaldrich-jp.comnih.govcapes.gov.br | |||
| Accelerated by piperidine, likely via a piperidine-Dde adduct. nih.govcapes.gov.br |
Applications of Dde Lys Fmoc Oh in Solid Phase Peptide Synthesis Spps
Integration into Fmoc-SPPS Protocols
Dde-Lys(Fmoc)-OH is a quasi-orthogonally protected lysine (B10760008) derivative designed for integration into standard Fmoc-based solid-phase peptide synthesis (SPPS) protocols. scientificlabs.iealfa-chemistry.com The Fmoc protecting group on the side chain is removed using a base, typically a solution of piperidine (B6355638) in a solvent like N,N-dimethylformamide (DMF), which is the standard procedure for deprotecting the α-amino group in Fmoc-SPPS. iris-biotech.descientificlabs.ie Conversely, the Dde group protecting the α-amine is stable to these basic conditions but can be selectively cleaved using a dilute solution of hydrazine (B178648). sigmaaldrich.com
A key consideration in the classic Fmoc/Dde strategy is the partial lability of the Fmoc group to hydrazine. acs.orgpeptide.com This lack of complete orthogonality means that when cleaving the Dde group with the standard 2% hydrazine in DMF, the N-terminal Fmoc group of the growing peptide chain may also be unintentionally removed. peptide.compeptide.com To circumvent this, the N-terminus of the peptide is often protected with a Boc group prior to Dde removal. peptide.com
A significant advancement that ensures full orthogonality between the Dde and Fmoc groups is the use of hydroxylamine (B1172632) for Dde cleavage. alfa-chemistry.comacs.org A solution of hydroxylamine hydrochloride and imidazole (B134444) in a solvent like N-methylpyrrolidone (NMP) can cleanly remove the Dde group without affecting Fmoc groups present on the peptide. acs.orgpeptide.compeptide.compeptide.com This development has expanded the flexibility of the Dde/Fmoc strategy, making it more robust for complex syntheses. acs.org
| Protecting Group | Deprotection Reagent | Orthogonality with Fmoc Group | Key Considerations |
| Dde | 2% Hydrazine in DMF | Quasi-orthogonal | Standard method; can also remove Fmoc groups, often requiring N-terminal Boc protection. peptide.combachem.com |
| Dde | Hydroxylamine/Imidazole in NMP | Fully orthogonal | Milder conditions that preserve the Fmoc group, allowing for greater synthetic flexibility. acs.orgpeptide.compeptide.com |
The orthogonal nature of the Dde protecting group is instrumental for developing on-resin modification strategies. iris-biotech.debachem.com It allows for the selective deprotection and subsequent modification of a specific lysine residue while the peptide remains attached to the solid support. peptide.com The use of ivthis compound, a related derivative, facilitates side-chain modification immediately after its incorporation into the peptide chain. sigmaaldrich-jp.com This is achieved by removing the side-chain Fmoc group with piperidine, modifying the exposed amine, and then removing the α-ivDde group with hydrazine to continue chain elongation. sigmaaldrich-jp.com While the prompt focuses on this compound, the general principle of using an orthogonal protecting group pair for on-resin modification is the key takeaway. Typically, with Fmoc-Lys(Dde)-OH, the full linear peptide is assembled before the Dde group is removed for side-chain functionalization. rsc.org
A primary application of lysine derivatives with orthogonal side-chain protection is the site-specific derivatization of the ε-amino group. scientificlabs.iealfa-chemistry.compeptide.com By incorporating Fmoc-Lys(Dde)-OH into a peptide sequence, the Dde group can be selectively removed at the desired stage of the synthesis, exposing a single primary amine for reaction. peptide.com This strategy is widely used to attach various molecules to a precise location within the peptide. peptide.com Common modifications include the introduction of:
Fluorescent labels and quenchers for creating probes to study biological processes. researchgate.net
Biotin (B1667282) tags for affinity purification or detection assays. sigmaaldrich.compeptide.com
Polyethylene (B3416737) glycol (PEG) chains to improve the solubility and pharmacokinetic properties of peptide drugs. researchgate.net
Other reporter groups or cross-linkers to create sophisticated molecular tools. rsc.org
On-Resin Modification Strategies
Synthesis of Branched and Multi-Functionalized Peptides
The ability to selectively deprotect a lysine side chain on-resin makes Fmoc-Lys(Dde)-OH an essential building block for the synthesis of branched and multi-functionalized peptides. alfa-chemistry.combachem.com After the linear peptide backbone is synthesized, the Dde group on a specific lysine residue is removed, and the newly freed ε-amino group serves as an attachment point for the synthesis of a second, distinct peptide chain. technoprocur.czmerel.si This creates a branched structure where two different peptide sequences are joined through the lysine side chain.
The synthesis of branched peptides can be extended to create more complex, tree-like structures known as dendrimeric peptides. technoprocur.cz A prominent application is the construction of Multiple Antigenic Peptides (MAPs), where a core scaffolding molecule, often composed of lysine residues, is used to present multiple copies of an antigenic peptide epitope. scientificlabs.iebachem.com By using Fmoc-Lys(Dde)-OH, successive generations of lysine residues can be added, with each lysine providing two new branching points (the α- and ε-amino groups), leading to a highly branched, dendritic structure. technoprocur.cz This approach has also been used to prepare lipo-MAPs, which are MAPs conjugated to lipid moieties. scientificlabs.ie
The branched synthesis strategy allows for the construction of single molecules that contain multiple, different biologically active moieties. merel.si This is particularly useful for creating chimeric peptides or peptide conjugates with novel functions. Research has demonstrated the synthesis of complex constructs such as:
A chimeric antimicrobial peptide combining sequences from lactoferricin (B1576259) and lactoferrampin on a single lysine scaffold. merel.si
A synthetic protein conjugate linking a fragment of histone H2B to a ubiquitin fragment, used for studying deubiquitinase resistance. merel.si
Tetra-branched analogs of antifreeze peptides, designed to enhance antifreeze properties. merel.si
Preparation of Dendrimeric Peptides
Preparation of Cyclic Peptides and Peptide Mimetics
Fmoc-Lys(Dde)-OH is a valuable tool for the synthesis of cyclic peptides. alfa-chemistry.compeptide.combachem.com On-resin cyclization is a common strategy where the Dde group on a lysine side chain is removed, and the exposed amine is reacted with a C-terminal carboxylic acid or the side-chain carboxyl group of an aspartic or glutamic acid residue to form a stable lactam bridge. nih.gov This site-specific cyclization imparts conformational constraint on the peptide, which can lead to increased biological activity, selectivity, and stability.
The compound is also employed in the synthesis of peptide mimetics, which are molecules that mimic the structure and function of natural peptides. bachem.com Examples include:
Template-Assembled Synthetic Proteins (TASP) : Molecules where secondary structure elements are grafted onto a template molecule, for which Dde-protected lysine can serve as a key component. scientificlabs.iebachem.com
Peptide-Nucleic Acid (PNA) Conjugates : The orthogonal deprotection offered by the Dde/Fmoc system has been used to synthesize these DNA mimics conjugated to peptides, which can improve properties like cellular uptake. acs.org
Other Peptide Mimetics : The strategic placement and modification of lysine side chains are crucial for building various non-natural peptide structures, and Dde-based strategies facilitate this construction. researchgate.net
On-Resin Cyclization Approaches
The synthesis of cyclic peptides is a significant application of this compound. peptide.com On-resin cyclization offers advantages in efficiency and purity by performing the cyclization step while the peptide is still anchored to the solid support, which can help to minimize intermolecular side reactions.
The general strategy involves:
Assembling the linear peptide sequence on a solid support using standard Fmoc/tBu chemistry. The specific lysine residue intended for cyclization is incorporated as Fmoc-Lys(Dde)-OH. peptide.com
Once the linear chain is complete, the N-terminal Fmoc group is typically removed and re-protected with a group stable to Dde removal conditions, such as the tert-butoxycarbonyl (Boc) group. sigmaaldrich.com
The resin-bound peptide is then treated with a solution of 2% hydrazine in dimethylformamide (DMF) to selectively cleave the Dde group from the lysine side-chain, exposing the ε-amino group. sigmaaldrich.com
With the N-terminal α-amino group and the lysine ε-amino group now deprotected (or a side-chain carboxyl group and the lysine ε-amino group available), an intramolecular cyclization (head-to-side-chain or side-chain-to-side-chain lactam bridge) is induced using standard peptide coupling reagents. oup.com
Finally, the cyclic peptide is cleaved from the resin and all remaining side-chain protecting groups are removed.
This method allows for the precise formation of a lactam bridge involving the lysine side chain, a common motif in bioactive cyclic peptides. peptide.com The selective deprotection of the Dde group is crucial, as it leaves all other acid-labile side-chain protecting groups (like tBu, Trt, Boc) intact. peptide.com
| Protecting Group | Cleavage Reagent | Stability to Other Reagents | Orthogonality with Dde |
| Fmoc | 20% Piperidine in DMF | Unstable to hydrazine; Stable to mild acid (TFA) | Quasi-orthogonal (Hydrazine can also cleave Fmoc) sigmaaldrich.com |
| Dde | 2% Hydrazine in DMF | Stable to piperidine; Stable to TFA | - |
| Boc | TFA | Stable to piperidine; Stable to hydrazine | Orthogonal |
| tBu (tert-butyl) | TFA | Stable to piperidine; Stable to hydrazine | Orthogonal |
| Trt (Trityl) | Mild Acid (e.g., 1% TFA) | Stable to piperidine; Stable to hydrazine | Orthogonal |
This table summarizes the orthogonality of the Dde group with other common protecting groups used in Fmoc-SPPS.
Tandem Cyclization Strategies
More advanced methods involve tandem reactions where cyclization occurs in conjunction with another chemical transformation. One such strategy is a tandem in situ peptide cyclization that can be initiated during the final trifluoroacetic acid (TFA) cleavage step. iris-biotech.dechempep.comiris-biotech.de While the primary examples often involve aspartamide formation, the principle relies on the strategic placement of orthogonally protected residues like Fmoc-Lys(Dde)-OH or Fmoc-D-Lys(Alloc)-OH. iris-biotech.deiris-biotech.de
In a strategy utilizing Dde, the linear peptide is synthesized, and the Dde group is removed on-resin to free the lysine side-chain amine. A corresponding acidic amino acid's side chain (e.g., Asp or Glu) is activated on-resin. The cyclization is then performed, followed by the standard TFA cleavage cocktail. This approach is distinct from tandem strategies where cleavage induces cyclization but showcases the versatility of orthogonal protecting groups in complex synthetic pathways. iris-biotech.de The use of this compound is critical for ensuring that the specific lysine side chain is available for these advanced cyclization reactions while the rest of the peptide remains protected. chempep.com
Convergent Peptide Synthesis Approaches
Convergent synthesis is a powerful strategy for producing large peptides and small proteins. springernature.com Instead of assembling the peptide one amino acid at a time (linear synthesis), this approach involves the synthesis of several smaller, protected peptide fragments, which are then coupled together in solution or on a solid support. springernature.comacs.org this compound is instrumental in this approach, particularly for creating protected fragments and for site-specific ligation.
Fragment Condensation Utilizing this compound
For fragment condensation, it is necessary to synthesize fully protected peptide segments. acs.org The Dde group, in conjunction with other orthogonal protecting groups, facilitates this process. Dde-based linkers can be used to anchor a peptide to a resin, allowing for the synthesis of a protected peptide which can then be cleaved under mild hydrazine conditions, leaving acid-labile side-chain protecting groups intact. acs.org
Alternatively, this compound can be used within a sequence to introduce a point of future modification or ligation after the initial fragment is synthesized. The use of an isomer, ivthis compound, is sometimes preferred to overcome issues where sluggish Dde removal occurs near the C-terminus. sigmaaldrich.comsigmaaldrich-jp.com This isomer allows the side-chain modification to be performed during chain extension. sigmaaldrich.comsigmaaldrich-jp.com The process involves incorporating ivthis compound, removing the side-chain Fmoc with piperidine, coupling a moiety to the now-free side-chain amine, and then removing the N-α-ivDde group with hydrazine to continue peptide elongation. sigmaaldrich.com
| Synthesis Strategy | Role of this compound | Key Advantage |
| On-Resin Cyclization | Provides a selectively removable protecting group on the Lys side-chain for intramolecular bond formation. peptide.compeptide.com | Minimizes intermolecular side-reactions and simplifies purification. |
| Fragment Condensation | Used in the synthesis of fully protected peptide fragments by providing an orthogonal protecting group scheme. acs.org | Enables the efficient synthesis of large peptides and proteins by coupling smaller, purified fragments. springernature.com |
| Chemoselective Ligation | The ε-amino group, after Dde removal, serves as a unique chemical handle for specific ligation reactions. tum.degoogle.com | Allows for precise, site-specific modification of peptides with non-peptidic molecules or other fragments. rsc.org |
This table provides a summary of the applications of this compound in advanced peptide synthesis.
Chemo-Selective Ligation with Modified Lysine
Chemoselective ligation refers to the reaction of two mutually and uniquely reactive functional groups to form a covalent bond. google.com The ability to selectively deprotect the ε-amino group of a lysine residue using the Dde group makes it an ideal handle for such ligations. tum.de
After the synthesis of a peptide chain containing Fmoc-Lys(Dde)-OH, the Dde group can be removed on-resin with hydrazine or hydroxylamine. tum.deresearchgate.net The exposed primary amine on the lysine side chain is a nucleophile that can be targeted with a variety of electrophilic reagents. This allows for the site-specific attachment of molecules such as fluorophores, biotin tags, polyethylene glycol (PEG) chains, or other peptide fragments. rsc.orgresearchgate.net For example, a peptide containing a Dde-protected lysine can be synthesized, followed by Dde removal and subsequent reaction with an activated NHS-ester of a desired molecule, achieving a specific conjugation at that lysine residue. researchgate.net This bio-orthogonal approach is central to creating complex peptide conjugates for research and therapeutic applications. google.com
Advanced Applications in Bioconjugation and Chemical Labeling
Introduction of Reporter Groups and Probes
The ability to selectively unmask the lysine (B10760008) side chain while the peptide is still attached to the solid support opens up avenues for introducing a variety of reporter groups and probes. This site-specific modification is crucial for creating tools for biological research.
Dde-Lys(Fmoc)-OH is instrumental in the fluorescent labeling of peptides. jylpharm.com This technique is widely used for tracking and imaging peptides in biological systems. jylpharm.com The process typically involves synthesizing a peptide on a solid support and then selectively removing the Dde group from the lysine residue. A fluorescent dye, such as FITC (fluorescein isothiocyanate) or dansyl chloride, can then be coupled to the newly freed amino group. rsc.orglifetein.comnih.gov This method ensures that the fluorescent label is attached at a specific position within the peptide sequence, which is critical for accurate biological interpretation. lifetein.com For instance, researchers have used this strategy to incorporate FITC and DABCYL for the synthesis of a targeted probe. rsc.org The use of this compound provides a significant advantage over labeling the peptide after it has been cleaved from the resin, as post-synthesis labeling can sometimes lead to non-specific modifications. lifetein.com
| Fluorophore | Application | Reference |
| FITC (Fluorescein isothiocyanate) | Peptide tracking and imaging | rsc.orglifetein.com |
| Dansyl chloride | Fluorescence resonance energy transfer (FRET) | lifetein.comnih.gov |
| Methyl coumarin | FRET applications | lifetein.comnih.gov |
| DABCYL | Quencher in FRET probes | rsc.org |
| TAMRA | Fluorescent labeling | researchgate.net |
| Sulfo-Cy5 | Near-infrared fluorescence imaging | researchgate.net |
Biotinylation, the process of attaching biotin (B1667282) to a molecule, is a powerful tool for affinity purification and detection due to the high affinity of biotin for streptavidin and avidin. iris-biotech.dechempep.com this compound facilitates the site-specific biotinylation of peptides. sigmaaldrich.com After the peptide chain is assembled on the solid support, the Dde group is selectively removed, and biotin is coupled to the exposed lysine side-chain amine. sigmaaldrich.comsigmaaldrich.com This "catch-and-release" strategy is useful for isolating and purifying peptides or proteins. iris-biotech.de The strong interaction between biotin and streptavidin-coated beads allows for the capture of the biotinylated peptide, while the cleavable nature of the Dde-based linker can allow for subsequent release. iris-biotech.de This method is often preferred over using Fmoc-Lys(Biotin)-OH directly, as it allows for the introduction of various other labels in addition to biotin. lifetein.com
Fluorescent Labeling of Peptides
Peptide-Drug Conjugate (PDC) Synthesis
Peptide-drug conjugates (PDCs) are an emerging class of therapeutics that utilize a peptide to deliver a cytotoxic drug specifically to cancer cells, minimizing off-target effects. this compound plays a key role in the synthesis of these targeted therapies. chemimpex.com
The orthogonal protection offered by this compound is advantageous in constructing PDCs. chemimpex.com After the synthesis of the targeting peptide sequence, the Dde group can be selectively removed to reveal a specific site for drug conjugation. beilstein-journals.org This ensures a homogenous product with a defined drug-to-peptide ratio, which is crucial for the pharmacological properties of the PDC. This approach has been explored for the development of nanocarrier systems for targeted anticancer drug delivery. labscoop.comnih.gov
The choice of linker used to attach the drug to the peptide is critical for the efficacy of a PDC. Dde-based linkers offer a versatile platform for this purpose. iris-biotech.de These linkers can be incorporated into the peptide sequence on the solid support after the selective deprotection of the Dde group on a lysine residue. iris-biotech.de The linker can be designed to be stable in circulation but cleavable upon reaching the target site, releasing the active drug. The ability to cleave the Dde group under mild conditions, such as with hydrazine (B178648) or hydroxylamine (B1172632), is beneficial for preserving the integrity of both the peptide and the drug molecule. iris-biotech.deub.edu
Targeted Drug Delivery Systems
Immobilization of Peptides on Solid Supports and Surfaces
The immobilization of peptides onto solid supports or surfaces is essential for various applications, including the development of diagnostic assays, protein engineering, and the creation of biomaterials. chemimpex.com this compound provides a convenient method for the site-specific attachment of peptides to surfaces. iris-biotech.de After the peptide is synthesized on a resin, the Dde group is selectively removed, and the exposed amine can be used to covalently link the peptide to a functionalized surface. iris-biotech.de This strategy allows for controlled orientation and density of the immobilized peptides, which can be critical for their biological activity. Dde-based linkers can also be used for the reversible immobilization of peptides, for example, via Click chemistry. iris-biotech.de
Preparation of Peptide Microarrays
Peptide microarrays are powerful tools for high-throughput screening of protein-peptide interactions, enzyme activity, and epitope mapping. The synthesis of these arrays often requires the ability to immobilize peptides onto a surface and, in some cases, to introduce specific modifications or labels. This compound provides a sophisticated strategy for these applications.
One key application involves the site-specific labeling of peptides after their synthesis on the solid support. For instance, a fluorescent probe can be attached to a peptide after its assembly. In this strategy, this compound is incorporated at the N-terminus of the peptide sequence. nih.gov The peptide chain is then synthesized from the ε-amino group of the lysine side-chain after removing the Fmoc group. ucdavis.edu Once the peptide is fully assembled, the Dde group on the α-amino position can be selectively removed with hydrazine, allowing the peptide to be cleaved from the resin, while the label attached to the side-chain remains intact. nih.gov
Furthermore, the orthogonal nature of the protecting groups in this compound and its isomers like Fmoc-Lys(Dde)-OH is exploited to create microarrays with higher complexity. The IANUS (Induced Organization of Structure by Matrix-Assisted Togetherness) method utilizes Fmoc-Lys(Dde)-OH to synthesize two distinct peptide sequences on a single spot of the microarray, which is valuable for studying complex protein interactions. ubc.ca A related strategy, known as SPOT-DS, employs a similar orthogonal principle to achieve the same outcome. ubc.ca These methods rely on the stepwise and selective deprotection of different amino groups on a branched lysine core to build multiple, unique peptide chains at a defined location. ubc.ca
| Research Finding/Method | Application in Peptide Microarrays | Key Feature of this compound Utilized | Reference |
| Post-synthesis Labeling | Allows for the attachment of sensitive fluorescent probes or biotin to the lysine side-chain after the main peptide chain has been synthesized on the support. | Orthogonal deprotection of Fmoc (for peptide synthesis) and Dde (for cleavage/final modification). | ucdavis.eduresearchgate.net |
| IANUS Method | Enables the synthesis of two different peptide sequences on a single spot, creating complex arrays for studying protein-protein interactions. | Use of orthogonally protected Fmoc-Lys(Dde)-OH to create a branched scaffold for dual peptide synthesis. | ubc.ca |
| Labeled Peptide Synthesis | A study by the Association of Biomolecular Resource Facilities highlighted a strategy using Fmoc-Lys(Dde)-OH for the reliable synthesis of biotin-labeled peptides, demonstrating high yields and purity. | The Dde group provides a stable protecting group for the lysine side-chain amine, which can be deprotected at the desired step for specific labeling. | researchgate.net |
Functionalization of Nanoparticles and Biosensors
The ability to create multifunctional molecules makes this compound a critical component in the surface functionalization of nanoparticles and the construction of biosensors. These applications often require the precise attachment of multiple entities, such as targeting ligands, imaging agents, and therapeutic payloads, onto a single nanoparticle scaffold.
In the development of drug delivery systems, this compound has been used to decorate gold nanoparticles (AuNPs). nih.gov In one approach, the derivative is incorporated at the N-terminus of a peptide. The ε-amino group (after Fmoc removal) is used to attach a fluorescent label like carboxyfluorescein via a β-alanine linker. The α-amino group (after Dde removal) is then used for subsequent steps in the synthesis or for cleavage from the solid support. nih.gov This creates a precisely labeled peptide that can be conjugated to the nanoparticle surface, converting non-penetrating peptides into efficient molecular transporters. nih.gov
For medical imaging and diagnostics, this compound serves as a bifunctional spacer for creating advanced probes. researchgate.net For example, it has been used in the synthesis of magnetic resonance imaging (MRI) probes. rsc.org In this context, a solid support was functionalized with a peptide nucleic acid (PNA) sequence, followed by the coupling of Fmoc-Lys(Dde)-OH. The orthogonal nature of this building block allowed for the sequential attachment of two different molecules: the Fmoc group was removed to attach a DOTA chelator for gadolinium, while the Dde group was removed to attach a FITC fluorescent tag. rsc.org This strategy enables the creation of dual-modal imaging agents. Similarly, it has been employed in the design of nanoparticles for targeting prostate cancer, where it acts as a linker to attach targeting moieties to the nanoparticle core. google.comgoogle.com
| Application Area | Nanoparticle/Biosensor Type | Role of this compound | Research Finding | Reference |
| Drug Delivery | Gold Nanoparticles (AuNPs) | N-terminal building block for peptide synthesis. | Used to create fluorescence-labeled peptides that, when attached to AuNPs, act as efficient molecular transporters for cellular delivery. | nih.gov |
| Medical Imaging | MRI Probes | Bifunctional linker on a solid support. | Enabled the orthogonal attachment of a Gd-DOTA complex (MRI agent) and a FITC dye (fluorescent tag) to create a dual-modal imaging probe. | rsc.org |
| Cancer Targeting | Ultrasmall Nanoparticles | Orthogonally protected building block. | Loaded onto a resin to serve as the foundation for synthesizing complex urea-based inhibitors for targeting prostate cancer cells. | google.comgoogle.com |
| Biosensor Development | Multi-functionalized Nanoparticles | Bifunctional spacer. | Allowed for the selective and sequential attachment of a fluorophore and a protein to a nanoparticle, demonstrating its utility in creating complex biosensing platforms. | researchgate.net |
Applications in Proteomics Research
This compound and its isomer Fmoc-Lys(Dde)-OH are cornerstone reagents in proteomics research. chemicalbook.inscbt.com Their utility stems from the Fmoc/Dde orthogonal protection strategy, which has become a standard approach for the solid-phase synthesis of complex peptides that mimic or interact with proteins. sigmaaldrich.com These peptides include branched peptides, cyclic peptides, and peptides with specific side-chain modifications, all of which are crucial for studying protein function, enzyme activity, and protein-protein interactions. sigmaaldrich.com
The Dde group protects a primary amine and is stable to the piperidine (B6355638) used to remove Fmoc groups, as well as the trifluoroacetic acid (TFA) used for final cleavage from most resins. sigmaaldrich.com It can be selectively removed using 2% hydrazine in DMF, enabling site-specific modification of the lysine side-chain while the peptide remains on the solid support. sigmaaldrich.combachem.com This allows for the introduction of a wide variety of functionalities, including:
Lipidation: For studying membrane-associated proteins or improving peptide pharmacokinetics, fatty acids can be attached to the lysine side-chain after Dde removal. nih.gov
PEGylation: The attachment of polyethylene (B3416737) glycol (PEG) chains can enhance the solubility and in vivo stability of peptides. This can be performed on-resin at the lysine side-chain following Dde deprotection. nih.gov
Labeling: Fluorophores, quenchers, and biotin can be precisely incorporated at a specific lysine residue to create probes for fluorescence resonance energy transfer (FRET) assays, binding studies, or affinity purification. researchgate.net
Synthesis of Branched Peptides: These structures, such as multiple antigenic peptides (MAPs), can be synthesized by using the lysine side-chain as an anchor point for growing a second peptide chain after Dde removal.
The reverse isomer, this compound, is also critically important. It is incorporated into a peptide chain via its Dde-protected α-amino group. sigmaaldrich.com Subsequently, the Fmoc group on the side chain can be removed with piperidine to allow for modification or the growth of a second peptide chain, creating a branched structure. nih.govsigmaaldrich.com This approach is particularly useful when modification of the lysine side-chain is desired during the main chain elongation process. sigmaaldrich.com
| Peptide Modification Type | Role of this compound or Isomer | Purpose in Proteomics Research | Reference |
| Side-chain Lipidation/PEGylation | Fmoc-Lys(Dde)-OH is incorporated; Dde is removed on-resin for modification. | To synthesize peptide-based drugs and probes with improved stability and pharmacokinetic properties for studying protein interactions in a biological context. | nih.gov |
| Synthesis of Branched Peptides (e.g., MAPs) | Fmoc-Lys(Dde)-OH allows for peptide chain elongation from the N-terminus, followed by Dde removal and synthesis of a second chain from the side-chain. | To create synthetic antigens that elicit a strong immune response or to present multiple ligands for studying receptor clustering and activation. | sigmaaldrich.com |
| Site-Specific Labeling | Fmoc-Lys(Dde)-OH is used to introduce a unique site for attaching labels (fluorophores, biotin) after peptide synthesis. | To develop probes for enzyme assays, receptor binding studies, and protein trafficking visualization. | researchgate.net |
| Synthesis of Peptide Mimetics | A Dde resin strategy can be used for the inverse solid-phase synthesis of molecules like peptide trifluoromethylketones. | To create potent and specific enzyme inhibitors for studying protease function and for therapeutic development. | nih.gov |
Future Directions and Emerging Research Avenues for Dde Lys Fmoc Oh
Development of Novel Deprotection Reagents and Strategies
The standard method for removing the 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde) group involves treatment with a 2% solution of hydrazine (B178648) in N,N-dimethylformamide (DMF). nih.govbachem.comglpbio.com While effective, hydrazine can also lead to the undesired cleavage of the Nα-Fmoc group, compromising the orthogonality of the protection scheme. peptide.com This limitation has spurred research into alternative deprotection agents that offer greater selectivity and milder reaction conditions.
A promising alternative that ensures full orthogonality with the Fmoc group is a solution of hydroxylamine (B1172632) hydrochloride and imidazole (B134444) in N-methyl-2-pyrrolidone (NMP). researchgate.netfrontiersin.org This reagent combination selectively removes the Dde group without affecting Fmoc-protected amines, thereby preventing by-product formation and simplifying purification processes. researchgate.netfrontiersin.org Research in this area focuses on optimizing reaction times, reagent concentrations, and solvent systems to enhance deprotection efficiency for increasingly complex and sterically hindered peptide sequences. The development of new reagents that operate under neutral or near-neutral pH and at ambient temperature remains a significant goal, aiming to preserve sensitive functionalities elsewhere in the peptide chain.
Table 1: Comparison of Dde Deprotection Reagents
| Reagent System | Typical Conditions | Advantages | Disadvantages |
| Hydrazine/DMF | 2-10% Hydrazine in DMF | Fast deprotection | Can prematurely remove Fmoc groups peptide.com |
| Hydroxylamine HCl/Imidazole/NMP | 1.8 M NH₂OH·HCl, 1.4 M Imidazole in NMP | Fully orthogonal to Fmoc researchgate.net | Slower reaction times may be required researchgate.net |
Future work will likely explore flow chemistry approaches for Dde deprotection, which could offer precise control over reaction times and minimize exposure of the peptide to harsh reagents. Furthermore, the development of photolabile or enzyme-cleavable Dde analogues could provide even greater control and orthogonality for highly specialized applications.
Expanding the Scope of Orthogonal Protection Combinations
The Dde/Fmoc combination is a cornerstone of orthogonal protection strategies, enabling the synthesis of branched, cyclic, and otherwise modified peptides. bachem.com Dde-Lys(Fmoc)-OH, in particular, allows for modifications to be made at the α-amino group after its incorporation into a peptide chain, while the ε-amino group remains protected by Fmoc for subsequent chain elongation or other modifications. sigmaaldrich-jp.com
Emerging research seeks to integrate this compound into more complex, multi-layered orthogonal schemes involving a wider array of protecting groups. These include acid-labile groups like Boc (tert-butyloxycarbonyl) and Mtt (4-methyltrityl), and palladium-cleavable groups like Alloc (allyloxycarbonyl). peptide.comrsc.org The goal is to create synthetic routes that allow for the sequential and site-specific unmasking of multiple reactive sites on a single peptide scaffold. This capability is critical for constructing highly complex molecules such as di-epitopic peptides, antibody-drug conjugates, and multi-functional imaging agents. bachem.com
For instance, a peptide could be synthesized with this compound, Fmoc-Lys(Alloc)-OH, and Fmoc-Lys(Boc)-OH at different positions. This would allow for three distinct, sequential chemical modifications at specific lysine (B10760008) side chains by selective deprotection: hydrazine for Dde, a palladium catalyst for Alloc, and acid for Boc. peptide.com
Table 2: Examples of Orthogonal Protecting Groups used with Dde/Fmoc Systems
| Protecting Group | Abbreviation | Cleavage Condition | Orthogonal To |
| tert-Butyloxycarbonyl | Boc | Trifluoroacetic Acid (TFA) | Dde, Fmoc, Alloc |
| Allyloxycarbonyl | Alloc | Pd(0) catalyst | Dde, Fmoc, Boc |
| 4-Methyltrityl | Mtt | Mild acid (e.g., 1% TFA) | Dde, Fmoc, Boc |
| 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl | Dde | 2% Hydrazine or NH₂OH·HCl/Imidazole | Fmoc, Boc, Alloc |
The challenge lies in ensuring complete orthogonality and high yields at each deprotection and coupling step, especially for long or aggregation-prone sequences. Future efforts will focus on identifying and validating new protecting groups and optimizing reaction conditions to expand the synthetic chemist's toolkit.
Integration with Automated Peptide Synthesis Platforms
Automated solid-phase peptide synthesis (SPPS) has revolutionized peptide production, enabling the rapid and reliable synthesis of numerous peptide sequences. researchgate.net The integration of this compound and its associated orthogonal chemistry into fully automated workflows is a key area of development. rsc.org While manual synthesis allows for greater flexibility in handling sensitive steps like Dde deprotection, automation offers significant advantages in throughput, reproducibility, and efficiency. nih.gov
Current research focuses on developing and optimizing automated protocols that can seamlessly incorporate the selective deprotection of the Dde group and subsequent on-resin modification. This includes programming automated synthesizers to handle the specific reagents and reaction times required for Dde cleavage, such as with hydrazine or hydroxylamine solutions, without compromising the integrity of the peptide-resin. nih.govrsc.org The development of synthesizer-compatible modules for performing on-resin modifications, such as dye labeling or PEGylation, following Dde removal is also an active area of investigation.
The successful automation of these complex synthetic routes will accelerate the discovery and development of new peptide-based materials and therapeutics by making them more accessible for high-throughput screening and optimization.
Applications in Material Science and Nanotechnology
The unique properties of peptides, such as their capacity for self-assembly and molecular recognition, make them attractive building blocks for advanced materials and nanotechnologies. mdpi.com this compound is a valuable tool in this field, enabling the precise placement of functional moieties onto peptide scaffolds used to create novel materials.
In nanotechnology, Dde-protected amino acids are used to functionalize nanoparticles with peptides for applications in catalysis and nanomedicine. researchgate.netcd-bioparticles.net For example, a peptide can be synthesized on a nanoparticle surface, and the Dde group on a specific lysine residue can be selectively removed to attach a targeting ligand, a drug molecule, or a diagnostic reporter. researchgate.net This allows for the construction of multifunctional nanocarriers for targeted drug delivery or diagnostic imaging. mdpi.com
In material science, this compound can be used to create well-defined peptide-polymer conjugates or to pattern surfaces with specific bioactive peptides. The ability to selectively deprotect and modify the Dde-protected amine allows for the creation of materials with controlled chemical and physical properties. Research is ongoing to explore the use of Dde-based strategies in the development of peptide hydrogels for tissue engineering, biosensors, and stimuli-responsive materials. mdpi.commdpi.com
Design of Next-Generation Peptide-Based Therapeutics and Diagnostics
The synthesis of complex peptide-based drugs and diagnostic agents is a primary driver for the use of this compound. rsc.org Its application enables the construction of molecules with enhanced therapeutic properties, such as improved stability, targeted delivery, and novel mechanisms of action.
One major application is in the synthesis of peptide conjugates, where a peptide is linked to another molecule, such as a cytotoxic drug, a radioisotope, or an imaging agent. rsc.org this compound allows for the precise, site-specific attachment of these payloads to the peptide backbone, ensuring a homogeneous final product. This is crucial for developing targeted cancer therapies and advanced diagnostic probes, such as those used in magnetic resonance imaging (MRI). rsc.org
Furthermore, the Dde/Fmoc strategy is instrumental in the synthesis of cyclic peptides and stapled peptides. bachem.comrsc.org Cyclization can improve a peptide's resistance to enzymatic degradation and constrain its conformation to enhance binding affinity for a biological target. This compound can be used to introduce a reactive handle for on-resin cyclization or for the attachment of chemical braces ("staples"). Future research will continue to leverage these advanced synthetic strategies to design next-generation peptide therapeutics with superior efficacy and safety profiles for a wide range of diseases.
Q & A
Q. What is the role of Dde and Fmoc protecting groups in Dde-Lys(Fmoc)-OH during peptide synthesis?
Answer: this compound is a lysine derivative with orthogonal protection: the α-amine is shielded by Fmoc (9-fluorenylmethyloxycarbonyl), while the ε-amine is protected by Dde (1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl). This allows sequential deprotection during solid-phase peptide synthesis (SPPS).
Q. How should this compound be stored to ensure stability?
Answer:
- Storage Conditions : Store at -20°C in a sealed, desiccated container to prevent hydrolysis of the Dde group or Fmoc oxidation .
- Handling Precautions : Avoid prolonged exposure to moisture or basic conditions (e.g., piperidine), which may prematurely cleave the Fmoc group .
Advanced Research Questions
Q. How can researchers optimize Dde deprotection efficiency to minimize side reactions?
Answer: Incomplete Dde removal can hinder downstream modifications. Key strategies include:
- Reaction Conditions : Use 2% hydrazine in DMF for 2–4 hours at room temperature. For stubborn cases (e.g., ivDde), increase hydrazine concentration to 10% .
- Monitoring : Track depletion via UV absorbance at 290 nm (indazole byproduct absorption) .
- Troubleshooting : If residual Dde persists, repeat hydrazine treatment or switch to alternative cleavage agents (e.g., hydroxylamine) .
Q. What experimental challenges arise when incorporating this compound into cyclic peptides?
Answer: Cyclic peptide synthesis requires precise control over ε-amine reactivity post-Dde removal. Common challenges include:
- Incomplete Cyclization : Optimize resin swelling (e.g., DCM/DMF mixtures) and coupling reagents (e.g., DIC/HOAt) to enhance reaction efficiency .
- Side Reactions : Protect the N-terminus with Boc to prevent unintended acylation during cyclization .
- Purification : Use reverse-phase HPLC with TFA-containing mobile phases to resolve cyclic products from linear precursors .
Q. Example Protocol :
Synthesize linear peptide on 2-chlorotrityl resin using this compound .
Deprotect Dde with hydrazine, then cyclize using DIC/HOAt in anhydrous DMF .
Cleave from resin using TFA/anisole/thioanisole (95:2.5:2.5) and purify via HPLC .
Q. How does this compound enable the synthesis of site-specific fluorescently labeled peptides?
Answer: The ε-amine, liberated after Dde removal, serves as a reactive site for conjugating probes (e.g., fluorescein).
- Methodology :
- After SPPS, deprotect Dde and couple NHS-ester dyes (e.g., 5(6)-carboxyfluorescein) in DMF with DIPEA .
- Validate labeling efficiency via MALDI-TOF MS or UV-Vis spectroscopy .
- Applications : Used in imaging studies to track peptide localization or protein interactions .
Q. What analytical techniques are critical for characterizing this compound-containing peptides?
Answer:
- Purity Assessment : HPLC with UV detection (220 nm for peptides, 290 nm for Dde byproducts) .
- Structural Confirmation : MALDI-TOF MS to verify molecular weight and cyclization .
- Solubility Profiling : ESOL or SILICOS-IT predictors estimate logS (e.g., -6.07 for this compound) to guide solvent selection .
Q. How can researchers mitigate aggregation issues during SPPS with this compound?
Answer: Hydrophobic Dde/Fmoc groups may cause peptide-resin aggregation, leading to incomplete couplings.
Q. What are the limitations of using this compound in large-scale peptide production?
Answer: While ideal for research-scale synthesis, challenges include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
